molecular formula C18H21F3N2O2S2 B2688760 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1235003-52-7

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2688760
CAS RN: 1235003-52-7
M. Wt: 418.49
InChI Key: ABYYKTZCPNPYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21F3N2O2S2 and its molecular weight is 418.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound and its derivatives have been extensively studied for their potential in inhibiting membrane-bound phospholipase A2, showcasing their significance in reducing myocardial infarction size in coronary occluded rats (Oinuma et al., 1991). Similarly, research into the synthesis and characterization of celecoxib derivatives has revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the broad spectrum of therapeutic applications (Küçükgüzel et al., 2013).

Chemical Reactivity and Linkage Formation

Investigations into the reactivity of related compounds have demonstrated their utility in the formation of glycosidic linkages, illustrating their role in synthetic chemistry and potential for creating diverse molecular structures (Crich & Smith, 2001).

Inhibition of Human Carbonic Anhydrase Isozymes

Sulfonamide derivatives have been explored for their inhibitory effects on human carbonic anhydrase isozymes, which are crucial for various physiological processes. These studies have identified compounds with low nanomolar activity against specific isozymes, suggesting potential applications in treating diseases associated with these enzymes (Alafeefy et al., 2015).

Potential for Cognitive Enhancement

Research has also delved into the cognitive-enhancing properties of sulfonamide compounds, particularly in aged rat models, indicating their potential in addressing cognitive deficits associated with aging and neurodegenerative diseases (Hirst et al., 2006).

Antihypertensive and Diuretic Properties

The antihypertensive and diuretic activities of N-sulfur derivatives of certain benzenesulfonamide compounds have been noted, pointing to their potential application in managing hypertension and promoting diuresis (Klioze & Novick, 1978).

Antimicrobial Activity

Further, some novel benzenesulfonamide derivatives have demonstrated significant antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).

properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O2S2/c19-18(20,21)16-2-1-3-17(10-16)27(24,25)22-11-14-4-7-23(8-5-14)12-15-6-9-26-13-15/h1-3,6,9-10,13-14,22H,4-5,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYYKTZCPNPYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

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